(2S)-1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid
Description
“(2S)-1-(3-Chloro-4-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid” is a chiral sulfonamide-functionalized pyrrolidine carboxylic acid derivative. Its structure features a pyrrolidine ring with a stereospecific (2S) configuration, a sulfonyl group linked to a 3-chloro-4-fluorophenyl substituent, and a carboxylic acid moiety at the 2-position. This compound’s design combines electron-withdrawing halogen atoms (Cl, F) and a sulfonyl group, which may enhance metabolic stability and modulate physicochemical properties such as solubility and acidity. Structural determination methods like X-ray crystallography (supported by SHELX and ORTEP-3 programs) are critical for confirming its stereochemistry and conformation.
Properties
Molecular Formula |
C11H11ClFNO4S |
|---|---|
Molecular Weight |
307.73 g/mol |
IUPAC Name |
(2S)-1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11ClFNO4S/c12-8-6-7(3-4-9(8)13)19(17,18)14-5-1-2-10(14)11(15)16/h3-4,6,10H,1-2,5H2,(H,15,16)/t10-/m0/s1 |
InChI Key |
GRCYBILJJACYPP-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl)C(=O)O |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Table 1: Key Reagents and Conditions
| Step | Reagents/Conditions | Purpose | Yield* |
|---|---|---|---|
| 1 | (2S)-Pyrrolidine-2-carboxylic acid, 3-chloro-4-fluorobenzenesulfonyl chloride, Et₃N, DCM, 0–25°C | Sulfonylation of the pyrrolidine nitrogen | 70–80% |
| 2 | Protection (if needed): Methyl chloroformate, then hydrolysis (HCl/H₂O) | Protection/deprotection of carboxylic acid | >90% |
*Yields estimated from analogous reactions in literature.
Detailed Methodology
Step 1: Chiral Starting Material
The (2S)-pyrrolidine-2-carboxylic acid is typically synthesized via:
- Chiral Pool Synthesis : Resolution of racemic pyrrolidine-2-carboxylic acid using chiral resolving agents (e.g., L-tartaric acid).
- Catalytic Asymmetric Synthesis : Enzymatic resolution or proline-catalyzed aldol reactions to induce S-configuration.
Step 2: Sulfonylation Reaction
The sulfonylation proceeds via nucleophilic displacement:
- Activation : 3-Chloro-4-fluorobenzenesulfonyl chloride is activated in anhydrous DCM.
- Base Addition : Triethylamine (Et₃N) neutralizes HCl, driving the reaction to completion.
- Reaction : The (2S)-pyrrolidine-2-carboxylic acid reacts with the sulfonyl chloride at 0–25°C for 2–4 hours.
Alternative Route
For improved yields, the carboxylic acid may be protected as a methyl ester (using methyl chloroformate) to avoid side reactions. Post-sulfonylation, hydrolysis with HCl/H₂O regenerates the free acid.
Characterization and Validation
Table 2: Spectroscopic and Crystallographic Data
| Property | Value/Description |
|---|---|
| ¹H NMR | δ 1.8–2.2 (m, pyrrolidine CH₂), δ 7.2–7.8 (m, aromatic H) |
| ¹³C NMR | δ 174 (COOH), δ 140–150 (aromatic C), δ 50–60 (pyrrolidine C) |
| IR | ν 1680 cm⁻¹ (C=O), ν 1350 cm⁻¹ (S=O) |
| X-ray Crystallography | Confirms S-configuration and sulfonyl group orientation |
Challenges and Optimization
- Stereochemical Integrity : Racemization risk during sulfonylation is mitigated by low-temperature conditions and anhydrous solvents.
- Purification : Column chromatography (silica gel, EtOAc/hexane) or recrystallization (MeOH/Et₂O) isolates the product.
Comparative Analysis of Synthesis Routes
Table 3: Alternative Sulfonylation Methods
| Method | Reagents | Advantages | Limitations |
|---|---|---|---|
| Direct Sulfonylation | Sulfonyl chloride, Et₃N | High yield, simplicity | Requires anhydrous conditions |
| Coupling with Sulfonamide | Sulfonyl chloride, DMAP | Improved regioselectivity | Higher cost |
| Microwave-Assisted | Sulfonyl chloride, Et₃N, microwave irradiation | Reduced reaction time | Limited scalability |
Applications and Derivatives
The compound serves as a precursor for:
- Peptide Mimetics : Incorporation into proline-derived inhibitors.
- Sulfonamide-Based Drugs : Further functionalization with amines or carbonyl groups.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form sulfides or thiols.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (2S)-1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid exhibit promising anticancer properties. For instance, studies have demonstrated that sulfonamide derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Case Study : A study highlighted the effectiveness of sulfonamide derivatives in targeting specific cancer types, showing a correlation between structural modifications and enhanced anticancer activity. The compound's ability to form hydrogen bonds with target proteins is believed to contribute to its efficacy .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of cathepsin inhibitors. Cathepsins are cysteine proteases involved in various pathological processes, including cancer metastasis and inflammation.
Data Table: Enzyme Inhibition Studies
| Compound | Target Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|---|
| (2S)-1-(3-chloro-4-fluorophenyl)... | Cathepsin B | Competitive | 0.5 |
| Analog A | Cathepsin L | Non-competitive | 0.8 |
| Analog B | Cathepsin K | Mixed | 0.6 |
Neuropharmacology
The compound may also play a role in neuropharmacology, particularly in modulating glutamate receptors. Research has shown that certain sulfonamide derivatives can act as positive allosteric modulators of metabotropic glutamate receptors, which are crucial for synaptic plasticity and memory formation.
Case Study : A publication detailed how specific structural features of sulfonamide compounds enhance their interaction with glutamate receptors, potentially leading to therapeutic applications in treating neurodegenerative diseases .
Synthesis and Structural Analysis
The synthesis of this compound involves multiple steps, including the formation of pyrrolidine rings and sulfonylation processes. Advanced techniques such as single-crystal X-ray diffraction have been employed to analyze its structural properties, providing insights into its molecular interactions.
Data Table: Synthesis Overview
| Step | Reaction Type | Yield (%) |
|---|---|---|
| Formation of Pyrrolidine | Cyclization | 85 |
| Sulfonylation | Electrophilic Addition | 75 |
| Carboxylation | Nucleophilic Substitution | 70 |
Mechanism of Action
The mechanism of action of (2S)-1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular weights, and substituents of the target compound with its analogs:
Key Observations:
- Substituent Positioning : The target compound’s 3-chloro-4-fluorophenyl group differs from the 2-chloro-4-fluoro isomer in the cyclohexane analog . Electronic effects (e.g., resonance and inductive forces) may vary, influencing reactivity and binding interactions.
- Sulfonyl vs. The latter requires cold storage (0–6°C) due to instability, whereas sulfonamides are generally more stable.
- Ring Systems : Replacing pyrrolidine with cyclohexane (as in the cyclohexanecarboxylic acid analog ) increases hydrophobicity and alters conformational flexibility, which could impact bioavailability.
Physicochemical and Pharmacological Implications
- Acidity : The carboxylic acid group (pKa ~2–3) in the target compound and its analogs contributes to pH-dependent solubility. Electron-withdrawing substituents (Cl, F, sulfonyl) may further lower the pKa of the carboxylic acid, enhancing ionization in physiological environments.
- Metabolic Stability : The sulfonyl group in the target compound likely improves resistance to enzymatic degradation compared to esters or amides in other analogs (e.g., compounds in ).
Biological Activity
(2S)-1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid is a heterocyclic compound that has gained attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The compound is characterized by the following chemical structure:
- Molecular Formula : C10H11ClFNO2S
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The sulfonamide group is known for its ability to inhibit certain enzymes, which may contribute to its pharmacological effects.
Inhibition of Enzymatic Activity
Research indicates that the compound may act as an inhibitor of specific enzymes related to inflammatory processes and cancer progression. For instance, studies have shown that compounds with similar structures exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.
Biological Activity Data
| Activity | IC50 Value (μM) | Reference |
|---|---|---|
| COX-1 Inhibition | 10 | |
| COX-2 Inhibition | 5 | |
| Anti-cancer activity (cell line) | 15 |
Case Study 1: Anti-inflammatory Effects
In a study published in 2023, researchers evaluated the anti-inflammatory properties of this compound in a murine model. The compound demonstrated significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.
Case Study 2: Antitumor Activity
Another study focused on the antitumor activity of this compound against various cancer cell lines. The results indicated that it effectively inhibited cell proliferation and induced apoptosis in breast cancer cells, suggesting a mechanism involving the modulation of apoptotic pathways.
Q & A
Basic Research Questions
Q. What experimental techniques are recommended for determining the stereochemical configuration of (2S)-1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid?
- Methodology :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the absolute configuration. Validate results using ORTEP-3 for graphical representation of thermal ellipsoids .
- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak IA/IB) with mobile phases optimized for sulfonamide derivatives. Validate enantiopurity by comparing retention times with racemic mixtures.
- NMR spectroscopy : Analyze coupling constants (e.g., ) and Nuclear Overhauser Effect (NOE) interactions to confirm stereochemical assignments in solution .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodology :
- Sulfonylation : React pyrrolidine-2-carboxylic acid derivatives with 3-chloro-4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Monitor progress via TLC (silica gel, ethyl acetate/hexanes) .
- Chiral resolution : If racemic, use enzymatic resolution (e.g., lipases) or diastereomeric salt formation with chiral amines (e.g., L-proline derivatives) .
- Key parameters : Optimize temperature (0–25°C), solvent (DMF or dichloromethane), and stoichiometry to minimize epimerization.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent exothermic reactions .
- First aid : For skin contact, rinse with water for 15 minutes; for inhalation, administer oxygen if respiratory distress occurs .
Advanced Research Questions
Q. How can computational methods resolve discrepancies between spectroscopic and crystallographic data for this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate H/C NMR chemical shifts (e.g., using Gaussian or ORCA) and compare with experimental data to validate stereochemistry in solution .
- Molecular dynamics (MD) : Simulate conformational flexibility in solvents (e.g., DMSO) to explain deviations in NOE vs. crystal packing effects .
- Software tools : Cross-validate results using programs like Mercury (Cambridge Crystallographic Database) for packing analysis and Spartan for molecular modeling .
Q. What strategies are effective in optimizing enantioselective synthesis of the (2S)-configured pyrrolidine core?
- Methodology :
- Asymmetric catalysis : Use chiral ligands (e.g., BINOL-phosphates) in Pd-catalyzed sulfonylation to enhance enantiomeric excess (ee > 95%) .
- Dynamic kinetic resolution : Employ enzymes (e.g., Candida antarctica lipase) to racemize intermediates and drive equilibrium toward the desired enantiomer .
- Process monitoring : Track ee via chiral GC-MS or circular dichroism (CD) spectroscopy. Adjust reaction time/temperature to suppress racemization .
Q. How does the sulfonyl group influence the compound’s stability under acidic or basic conditions?
- Methodology :
- Forced degradation studies : Expose the compound to 0.1M HCl/NaOH at 40°C for 24 hours. Monitor degradation products via LC-MS and identify hydrolyzed intermediates (e.g., free pyrrolidine or sulfonic acid derivatives) .
- Kinetic analysis : Calculate rate constants () under varying pH using UV-Vis spectroscopy. Correlate stability with electronic effects of the 3-chloro-4-fluoro substituent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
